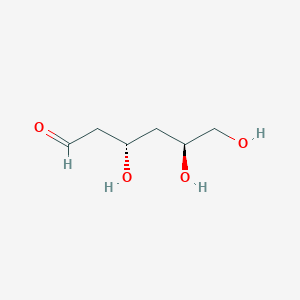

2,4-Dideoxyhexopyranose

Description

Structure

3D Structure

Properties

CAS No. |

89401-22-9 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(3S,5S)-3,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c7-2-1-5(9)3-6(10)4-8/h2,5-6,8-10H,1,3-4H2/t5-,6+/m1/s1 |

InChI Key |

HNPRLDIJKHZNSL-RITPCOANSA-N |

SMILES |

C(C=O)C(CC(CO)O)O |

Isomeric SMILES |

C(C=O)[C@H](C[C@@H](CO)O)O |

Canonical SMILES |

C(C=O)C(CC(CO)O)O |

Synonyms |

2,4-dideoxy-D-erythro-hexopyranose 2,4-dideoxyhexopyranose |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 2,4 Dideoxyhexopyranose

Enantiospecific Total Synthesis Approaches for 2,4-Dideoxyhexopyranose Isomers

Enantiospecific synthesis, which utilizes the inherent chirality of a starting material to produce a specific enantiomer of the target molecule, is a cornerstone of carbohydrate chemistry. uvic.ca This approach is particularly vital for synthesizing specific isomers of this compound, as their biological functions are often highly dependent on their stereochemical configuration.

Multi-step synthesis provides a planned sequence of chemical reactions to construct complex molecules from readily available starting materials. vapourtec.com Given the abundance and well-defined stereochemistry of glucose, it serves as a common and valuable precursor for the synthesis of deoxy sugars.

The stereoselective construction of glycosidic bonds is a formidable challenge in carbohydrate synthesis, particularly for 2-deoxy sugars. researchgate.netmdpi.com The absence of a participating functional group at the C-2 position makes it difficult to direct the stereochemical outcome of the glycosylation reaction, often leading to mixtures of α and β anomers. mdpi.comresearchgate.net The formation of the 2-deoxy-β-pyranosidic linkage is particularly challenging as it is often the thermodynamically less stable isomer. nih.gov

To address this, various sophisticated methods have been developed:

Neighboring Group Participation: This classical approach involves installing a temporary directing group at the C-2 position that can guide the incoming nucleophile to the β-face of the anomeric center. This group is then removed later in the synthesis. mdpi.com

Gold(I)-Catalyzed Glycosylations: Recent advances have demonstrated the effectiveness of gold(I) catalysts for constructing 2-deoxy-β-pyranosidic linkages. nih.gov Using glycosyl donors such as o-alkynylbenzoates equipped with a directing group at C-4 or a participating iodide at C-2 can lead exclusively to the desired β-pyranosides. nih.gov

Anomeric O-Alkylation and Umpolung: These strategies reverse the traditional polarity of the reactants. Anomeric O-alkylation involves the reaction of an anomeric alkoxide with an electrophile. mdpi.com This method's selectivity can be highly dependent on the configuration of other substituents on the pyranose ring. mdpi.com Umpolung strategies, such as those based on reductive lithiation of S-phenyl glycosides, generate an anomeric anion that can react with an electrophilic sugar derivative. mdpi.com

| Method | Key Feature | Selectivity Control | Reference |

| Neighboring Group Participation | Temporary directing group at C-2 | Directs nucleophile to β-face | mdpi.com |

| Gold(I)-Catalysis | Use of specific glycosyl donors (e.g., o-alkynylbenzoates) | Donor-controlled, can give exclusive β-selectivity | nih.gov |

| Anomeric O-Alkylation | Reaction of an anomeric alkoxide with an electrophile | Dependent on C-3 substituent configuration | mdpi.com |

| Umpolung Glycosylation | Generation of an anomeric anion | Reagent-controlled, reverses normal reactivity | mdpi.com |

Asymmetric synthesis aims to create chiral molecules from achiral or prochiral substrates, producing an excess of one enantiomer. scribd.com In the context of dideoxyhexopyranose synthesis, this often involves leveraging the "chiral pool," which consists of readily available, enantiomerically pure natural products like carbohydrates. uvic.ca

D-glucose and other common monosaccharides are prime examples of chiral pool starting materials. uvic.caresearchgate.net Their multiple, well-defined stereocenters provide a template for the construction of complex chiral targets. The synthesis of a this compound derivative from D-glucose is a classic example of a substrate-controlled asymmetric synthesis, where the existing chirality of the starting material directs the stereochemical outcome of subsequent reactions. researchgate.netdu.ac.in This approach avoids the need for resolving a racemic mixture, which is inherently inefficient as it has a maximum theoretical yield of 50% for the desired enantiomer. york.ac.uk The synthesis relies on diastereoselective reactions, where the pre-existing chiral center makes the transition states leading to different diastereomers unequal in energy, thus favoring the formation of one isomer. uvic.ca

Stereoselective Glycosylation Methods for 2-Deoxy-β-pyranosidic Linkages

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves conceptually breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections." chemistnotes.com This process helps to identify strategic bonds and the corresponding chemical reactions that could form them in the forward synthesis. slideshare.net

During retrosynthetic analysis, disconnections lead to idealized, often charged, fragments called synthons. chemistnotes.comyoutube.com Since these synthons are not actual reagents, they must be replaced in the synthetic plan by their corresponding synthetic equivalents, which are real, often commercially available chemicals that perform the same function. chemistnotes.com

For a this compound, a key disconnection would be the glycosidic bond. This reveals a glycon synthon (the dideoxy sugar portion) and an aglycone synthon. Focusing on the dideoxy sugar itself, further disconnections at the C-2 and C-4 positions where deoxygenation occurred are critical. For instance, a C-X bond (where X is a halide) can be disconnected to a carbocation synthon at that position.

| Target Disconnection | Synthon | Synthetic Equivalent | Corresponding Reaction |

| C-2 Deoxygenation | C-2 carbocation | Glycal (2,3-unsaturated sugar) | Electrophilic addition to the double bond |

| C-4 Deoxygenation | C-4 carbocation | Sugar with a leaving group at C-4 (e.g., tosylate, halide) | Nucleophilic substitution followed by reduction |

| Glycosidic Bond | Anomeric cation | Glycosyl halide or triflate | Glycosylation |

| Glycosidic Bond (Umpolung) | Anomeric anion | Lithiated S-phenyl glycoside | Reaction with an electrophile |

Sugar enones (unsaturated carbonyl derivatives of sugars) are also considered versatile synthons for preparing a wide range of compounds, including deoxy sugars. researchgate.net

Functional group interconversions (FGIs) are fundamental to multi-step synthesis, allowing for the conversion of one functional group into another to facilitate a desired reaction. solubilityofthings.comfiveable.me In the synthesis of this compound, FGIs are essential for the selective removal of the hydroxyl groups at the C-2 and C-4 positions.

The deoxygenation process is rarely a direct removal of the -OH group. Instead, it involves a two-step sequence:

Activation: The hydroxyl group is converted into a better leaving group. This is a classic FGI.

Reduction: The leaving group is replaced by a hydrogen atom.

Common strategies for deoxygenation via FGIs include:

Barton-McCombie Deoxygenation: The alcohol is converted to a thionoester (e.g., a xanthate). This intermediate is then treated with a radical initiator (like AIBN) and a hydrogen atom source (like tributyltin hydride) to achieve reductive cleavage of the C-O bond.

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., iodide or bromide) using reagents like those in the Appel reaction (triphenylphosphine and a tetrahalomethane). acs.org The resulting halide is then reduced, often using a hydride source or catalytic hydrogenation.

Reductive Opening of Epoxides: An alcohol can be converted into an epoxide with an adjacent carbon. Regioselective opening of the epoxide with a hydride reagent can then achieve deoxygenation at one of the positions.

These interconversions are critical steps within the broader synthetic pathway, enabling the strategic removal of oxygen functionality that defines the this compound structure. libretexts.org

Identification of Synthons and Synthetic Equivalents in Dideoxy Sugar Pathways

Alkoxyl Radical Fragmentation for Dideoxyhexopyranose Derivatives

A notable strategy for the synthesis of dideoxy sugar derivatives involves the fragmentation of anomeric alkoxyl radicals. This method provides a pathway to chiral synthons that can be further elaborated into more complex molecules. acs.orgcsic.es

One established approach utilizes the reaction of 3-azido-2,3-dideoxy-hexopyranose compounds with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of iodine. acs.orgcsic.es This reaction generates 2-azido-1,2-dideoxy-1-iodo-alditols, effectively shortening the carbon chain of the starting carbohydrate. acs.orgcsic.es These resulting β-iodo azides are valuable chiral intermediates. acs.org They can be converted into vinyl azides through dehydroiodination, and subsequently, under thermal conditions, can form 3-monosubstituted 2H-azirines. acs.orgcsic.es This fragmentation and subsequent transformation provide access to a range of functionalized chiral building blocks. acs.org

Further research has expanded on this methodology. For instance, the reaction of 3-azido-2,3-dideoxypyranose and its 2-halo derivatives with (diacetoxyiodo)benzene and iodine has been shown to produce 2-azido-1,2-dideoxy-1-iodoalditols and 2-azido-1,2-dideoxy-1-halo-1-iodoalditols, respectively. figshare.comnih.gov These products can then undergo chemoselective dehydroiodination to yield functionalized pent-1-enitols. figshare.comnih.gov The thermolysis or photochemical treatment of the resulting vinyl azides and 1-halovinyl azides allows for the synthesis of polyhydroxylated 3-alkyl-2H-azirines and the previously unknown 2-halo-3-alkyl-2H-azirines. figshare.comnih.gov

The versatility of this radical fragmentation approach is highlighted by its application to various carbohydrate series, including those with d-gluco, d-galacto, and l-arabino configurations, demonstrating its potential for generating a diverse library of chiral synthons. csic.es

Table 1: Alkoxyl Radical Fragmentation of 3-Azido-2,3-dideoxyhexopyranose Derivatives

| Starting Material | Reagents | Key Intermediate(s) | Final Product(s) | Reference(s) |

| 3-Azido-2,3-dideoxy-hexopyranose | (Diacetoxyiodo)benzene, Iodine | 2-Azido-1,2-dideoxy-1-iodo-alditol | Vinyl azides, 3-Monosubstituted 2H-azirines | acs.orgcsic.es |

| 3-Azido-2,3-dideoxypyranose | (Diacetoxyiodo)benzene, Iodine | 2-Azido-1,2-dideoxy-1-iodoalditol | 2-Azido-1,2-dideoxy-4-O-formyl-pent-1-enitol, Polyhydroxylated 3-alkyl-2H-azirines | figshare.comnih.gov |

| 3-Azido-2,3-dideoxy-2-halohexopyranose | (Diacetoxyiodo)benzene, Iodine | 2-Azido-1,2-dideoxy-1-halo-1-iodoalditol | (Z,E)-2-Azido-1,2-dideoxy-1-halo-4-O-formyl-pent-1-enitol, 2-Halo-3-alkyl-2H-azirines | figshare.comnih.gov |

Emerging Catalytic and Photoredox Methodologies in Deoxy Sugar Synthesis

Recent advancements in carbohydrate synthesis have increasingly focused on the development of catalytic methods, including organocatalysis and transition metal-mediated processes, often in conjunction with photoredox catalysis, to achieve higher efficiency and stereoselectivity. mdpi.comnsf.gov These emerging methodologies offer milder reaction conditions and the potential for greater control over the stereochemical outcome of glycosylation reactions involving deoxy sugars. nsf.govnih.gov

Transition metal catalysis has been successfully applied to glycosylation reactions, providing high yields and stereocontrol. rsc.org For instance, gold catalysts have demonstrated alkynophilic properties that have led to the development of novel glycosylation methodologies. rsc.org Another approach involves the use of borinate catalysts for the regio- and stereoselective glycosylation of diols and triols with 2-deoxy glycosyl chloride donors. mdpi.com

Organocatalysis has also emerged as a powerful tool in deoxy sugar synthesis, allowing for mild reaction conditions and improved stereocontrol. rsc.org Various organocatalytic methods have been developed for the synthesis of 2-deoxy and 2,6-dideoxy glycosides, each proceeding through unique mechanisms. iitg.ac.in For example, a cooperative catalytic system involving DMAP salts and Schreiner's thiourea (B124793) enables dehydrative glycosylation under ambient conditions. iitg.ac.in

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has become a particularly transformative platform in organic synthesis, including carbohydrate chemistry. wikipedia.orguni-freiburg.dersc.org This approach allows for the generation of radical intermediates under exceptionally mild conditions. nih.gov In the context of deoxy sugar synthesis, photoredox catalysis has been employed in several ways. For example, visible light in combination with an iridium photoredox catalyst can activate thioglycosides, including 2-deoxythioglycosides, for glycosylation. nih.gov This method can lead to the formation of dideoxy-sugar products after a dehalogenation step. nih.gov

Furthermore, photoredox catalysis has been merged with other catalytic modes to create powerful dual catalytic systems. nih.gov For example, the combination of photoredox catalysis with organocatalysis has been used for the α-alkylation of aldehydes, a transformation that can be conceptually applied to the synthesis of modified sugar derivatives. wikipedia.org Recent research has also demonstrated the use of photoredox catalysis for the synthesis of ketodeoxysugars from acylated pyranosides through a hydrogen atom transfer (HAT) mechanism. acs.orgresearchgate.net This strategy takes advantage of the reactivity of β-acyloxy radicals to achieve a redox isomerization of pyranosides. researchgate.net

Table 2: Emerging Catalytic and Photoredox Methodologies in Deoxy Sugar Synthesis

| Methodology | Catalyst/Reagents | Application | Key Features | Reference(s) |

| Transition Metal Catalysis | Gold catalysts | Glycosylation | Alkynophilic nature of gold complexes enables new glycosylation strategies. | rsc.org |

| Transition Metal Catalysis | Borinate catalysts | Regio- and stereoselective glycosylation | Selective acylation of equatorial alcohols in diols. | mdpi.com |

| Organocatalysis | DMAP salts, Schreiner's thiourea | Dehydrative glycosylation of 2-deoxy and 2,6-dideoxy glycosides | Cooperative catalysis under ambient conditions. | iitg.ac.in |

| Photoredox Catalysis | Iridium photoredox catalyst, BrCCl3 | Activation of 2-deoxythioglycosides for glycosylation | Mild reaction conditions using visible light. | nih.gov |

| Photoredox Catalysis (HAT) | Photocatalyst | Synthesis of ketodeoxysugars from acylated pyranosides | Redox isomerization via β-acyloxy radicals. | acs.orgresearchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms of 2,4 Dideoxyhexopyranose Formation

Enzymatic Pathways for 2,4-Dideoxyhexopyranose Biosynthesis in Microorganisms

The biosynthesis of deoxysugars in bacteria is a highly efficient process that relies on a dedicated set of enzymes to modify a nucleotide-activated hexose (B10828440) precursor. acs.org These pathways are responsible for creating the structural diversity observed in natural glycoconjugates, which often influences their biological activity. google.com

The initial and most crucial step in virtually all deoxysugar biosynthetic pathways is catalyzed by a nucleotide sugar 4,6-dehydratase. nih.govacs.org These enzymes convert common precursors, such as TDP-D-glucose, into a key intermediate: a nucleoside diphosphate-4-keto-6-deoxyhexose. acs.orgnih.gov This reaction removes the hydroxyl group at the C-6 position and introduces a keto group at C-4, setting the stage for further modifications. nih.govacs.org

Following the formation of this 4-keto-6-deoxy intermediate, a variety of enzymes act to further deoxygenate and modify the sugar ring. The biosynthesis of 2,6-dideoxyhexoses, for example, involves a 2-dehydratase that acts on the TDP-4-keto-6-deoxy-α-D-glucose intermediate. nih.gov The formation of a this compound would similarly require specific dehydratases to remove the hydroxyl groups at the C-2 and C-4 positions.

Epimerases play a critical role in altering the stereochemistry at specific carbon atoms of the sugar molecule. researchgate.net For instance, enzymes with 3,5-epimerase activity can change the configuration of the sugar, while others, like C2-epimerases, can interconvert sugars like glucose and mannose. researchgate.netnih.gov The final step in many of these pathways involves a reductase, which reduces the keto group (e.g., at C-4) to a hydroxyl group with a specific stereochemical orientation, thus defining the final structure of the deoxysugar. acs.orgresearchgate.net In some bacteria, enzymes can be bifunctional or trifunctional, combining activities like 4,6-dehydratase, 3,5-epimerase, and 4-reductase into a single protein to streamline the biosynthetic process. nih.gov

Monosaccharides must be "activated" into high-energy donors before they can be used in glycan synthesis. nih.gov This activation is achieved by attaching the sugar to a nucleoside diphosphate (B83284) (NDP), most commonly thymidine (B127349) diphosphate (TDP) in bacterial deoxysugar pathways. nih.govsigmaaldrich.com The process typically starts with a sugar-1-phosphate, which reacts with a nucleoside triphosphate (e.g., dTTP) to form the NDP-sugar and pyrophosphate. nih.govuzh.ch

The biosynthesis of most deoxysugars begins with the activation of D-glucose. acs.org TDP-D-glucose synthase, for instance, catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and dTTP. acs.org This TDP-D-glucose then serves as the substrate for the first dedicated enzyme in the pathway, the 4,6-dehydratase. acs.orgnih.gov The NDP moiety is not just an activating group; it is also crucial for the recognition and binding of the sugar by the biosynthetic enzymes throughout the pathway. nih.gov While TDP is common in bacteria, other nucleotide activators like UDP, GDP, and CDP are used for different sugars and in different organisms. sigmaaldrich.comuzh.ch

The biosynthesis of a deoxysugar is a stepwise process involving several key intermediates. nih.gov The central branch-point intermediate in the formation of many deoxysugars is the NDP-4-keto-6-deoxy-D-glucose molecule. nih.govnih.gov From this point, the pathway can diverge depending on the specific enzymes present in the organism. For the synthesis of a 2,6-dideoxyhexose, this intermediate is converted to an unstable NDP-2,3-dideoxy-4-keto-6-deoxy intermediate by a 2-dehydratase. nih.gov

Stereochemistry, the precise three-dimensional arrangement of atoms in a molecule, is strictly controlled by the enzymes in the biosynthetic cascade. wikipedia.org Epimerases are responsible for inverting the stereochemistry at specific carbon centers. For example, a C-5 epimerase can convert a sugar from a 4C1 to a 1C4 configuration, while a C-3 epimerase alters the orientation of the hydroxyl group at that position. acs.org Reductases also exhibit high stereospecificity, determining whether the final hydroxyl group is in the axial or equatorial position, which defines the identity of the sugar (e.g., converting a common keto-intermediate into either TDP-L-rhamnose or TDP-D-olivose). acs.orgasm.org This precise enzymatic control ensures that only the correct stereoisomer of the deoxysugar is produced for incorporation into the final bioactive molecule.

Nucleotide-Activated Precursors in Deoxysugar Biosynthesis

Metabolic Glycoengineering (MGE) Utilizing this compound Analogs

Metabolic glycoengineering (MGE) is a powerful technique used to modify the glycan structures on cell surfaces by introducing unnatural, synthetically altered sugar analogs into cellular glycosylation pathways. nih.govresearchgate.net This approach leverages the cell's own metabolic machinery to process these analogs and display them in glycoconjugates, enabling the study and manipulation of cellular functions. nih.govnih.gov

The success of MGE relies on the concept of enzyme promiscuity—the ability of some enzymes to accept and process substrates that are structurally similar, but not identical, to their natural counterparts. researchgate.netbiorxiv.org Many enzymes within the deoxysugar biosynthetic pathways exhibit this flexibility. nih.gov They can tolerate modifications to the sugar substrate, such as the replacement of a hydroxyl group with a hydrogen atom (deoxygenation) or the introduction of a chemical reporter group like an azide (B81097) or alkyne. biorxiv.orgmdpi.com

This promiscuity allows researchers to design and synthesize unnatural deoxysugar analogs, like derivatives of this compound, that can hijack these pathways. biorxiv.org For example, glycosyltransferases, the enzymes that transfer activated sugars to acceptor molecules, are often remarkably flexible and can transfer a wide variety of modified deoxysugars to their target aglycones. acs.orgnih.gov This tolerance is crucial for generating novel glycoconjugates with altered structures and potentially new biological activities. acs.org

Once an unnatural deoxysugar analog is introduced into a cell, it can be processed by the cell's metabolic pathways. nih.gov If the analog is accepted by the series of enzymes, it can be converted into a nucleotide-activated form and subsequently transferred by a glycosyltransferase onto proteins or lipids, becoming part of a cell-surface glycoconjugate. nih.govspringernature.comprofacgen.com

This technique allows for the deliberate modification of the cellular glycocalyx. mdpi.com By using deoxysugar analogs that are deoxygenated at specific positions, such as a 4-deoxy analog, it is possible to create deficient glycosylation patterns because further glycosidic linkages at that position may be blocked. mdpi.com Alternatively, if the analog contains a bioorthogonal chemical handle (e.g., an azide), it serves as a tag on the cell surface. nih.govspringernature.com This tag can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or a drug) in a highly specific "click chemistry" reaction, enabling cell imaging, proteomic analysis, or targeted drug delivery. springernature.comjohnshopkins.edu

Enzyme Promiscuity and Toleration of Sugar Analog Modifications

Investigation of Deoxysugar Biosynthetic Gene Clusters

The genetic blueprints for deoxysugar biosynthesis are located within biosynthetic gene clusters (BGCs), which are contiguous stretches of genes on a chromosome that collectively code for the production of a specialized metabolite. plos.orgfrontiersin.org The study of these BGCs is fundamental to understanding how organisms construct complex molecules like this compound. While a specific BGC for a this compound-containing natural product is not extensively characterized in the available literature, analysis of related pathways provides a clear model for how such a cluster would be organized.

For instance, the biosynthesis of the angucycline antibiotic landomycin A, which features a long chain of deoxysugars, relies on a BGC that contains at least nine open reading frames (ORFs) dedicated to sugar biosynthesis. nih.gov This cluster includes genes like lanG and lanZ2 (NDP-hexose synthases) and lanH (NDP-hexose-4,6-dehydratase), which catalyze the initial steps toward the formation of TDP-4-keto-6-deoxy-D-glucose, a pivotal intermediate in many deoxysugar pathways. nih.govnih.gov Similarly, the chromomycin (B10761888) A3 gene cluster contains four distinct glycosyltransferase genes to append five deoxysugar units, indicating that some enzymes within a BGC may act multiple times. asm.org

A highly relevant example is the BGC for the aminodideoxypentose moiety of the antitumor agent AT2433, produced by Actinomadura melliaura. Although this sugar is a pentose (B10789219), its BGC provides a template for the enzymatic logic required for 2,4-disubstitution. nih.gov The cluster contains genes for each step, from the initial activation of glucose to the final modifications. The key 2-deoxygenation step is proposed to be carried out by a 2,3-dehydratase (AtmS14) followed by a reductase (AtmS12). Modification at the C-4 position is accomplished by an aminotransferase and a methyltransferase. This highlights the modular nature of BGCs, where specific genes are responsible for modifications at each position of the sugar ring.

It is also recognized that not all genes required for a biosynthetic pathway are necessarily located within a single BGC. nih.gov Modern genome mining techniques, such as the analysis of genome-wide coexpression networks, can identify unclustered genes, including transcription factors and tailoring enzymes, that are functionally linked to a specific BGC. nih.govjmicrobiol.or.kr

| Gene | Postulated Enzymatic Function | Role in Biosynthesis |

|---|---|---|

| AtmS7 | α-D-glucose-1-phosphate thymidyltransferase | Activation of the sugar with a TDP moiety. |

| AtmS8 | TDP-α-D-glucose dehydrogenase | Oxidation at C-6. |

| AtmS9 | TDP-α-D-glucuronic acid decarboxylase | Conversion from a hexose to a pentose precursor. |

| AtmS14 | TDP-4-keto-α-D-xylose 2,3-dehydratase | Creates a 2,3-double bond, initiating the 2-deoxygenation step. |

| AtmS12 | TDP-2-deoxy-4-keto-α-D-pentos-2-ene 2,3-reductase | Reduces the double bond to complete the 2-deoxygenation. |

| AtmS13 | TDP-2-deoxy-4-keto-β-L-xylose 3-aminotransferase | Introduces an amino group at the C-4 position. |

| AtmS10 | TDP-4-amino-2,4-dideoxy-β-L-xylose 3-N-methyltransferase | Performs the final N-methylation at the C-4 amino group. |

Enzymological Characterization of Key Deoxysugar Modifying Enzymes

The creation of a this compound from a standard sugar like D-glucose requires a cascade of highly specific enzymatic reactions. researchgate.net Each step is catalyzed by a distinct enzyme that modifies the sugar scaffold. While the complete pathway for this compound is not fully elucidated in one system, the characterization of enzymes from various deoxysugar pathways allows for a composite understanding of the required transformations.

The biosynthesis universally begins with the formation of an NDP-sugar, most commonly TDP-D-glucose. This reaction is catalyzed by an NDP-D-glucose synthase (or thymidylyltransferase). acs.orgrsc.org The first committed step toward deoxygenation is almost always the conversion of this activated sugar into TDP-4-keto-6-deoxy-D-glucose by a highly conserved TDP-D-glucose 4,6-dehydratase . nih.govjmb.or.krproteopedia.org This key intermediate acts as a branching point for subsequent modifications. nih.gov

To achieve 2,4-dideoxygenation, further steps are necessary:

C-2 Deoxygenation: This is typically a two-step process involving a dehydratase and a reductase. For example, in the biosynthesis of 2,6-dideoxysugars, a 2-dehydratase creates a 3,4-diketo intermediate, which is subsequently reduced. nih.gov In other systems, such as the AT2433 pathway, a 2,3-dehydratase (AtmS14) forms a double bond between C-2 and C-3, which is then saturated by a reductase to complete the deoxygenation at C-2. nih.gov

C-4 Deoxygenation: The removal of the C-4 hydroxyl group is a less common and more complex transformation. It likely requires a multi-step enzymatic process. The biosynthesis of the 2,3,4,6-tetradeoxy sugar forosamine (B98537) involves a C-3 deoxygenation catalyzed by SpnQ, a dehydrase that functions with a ferredoxin/ferredoxin reductase system to achieve the C-O bond cleavage. utexas.edu A similar complex involving a dehydratase and dedicated reductase system would likely be required for C-4 deoxygenation.

The stereochemistry of the final sugar is determined by epimerases and ketoreductases . For instance, the biosynthesis of TDP-D-ravidosamine involves a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (RavIM), which modifies the stereochemistry before the final reduction steps. rsc.org Finally, a glycosyltransferase is responsible for attaching the fully formed NDP-deoxysugar to its target aglycone or an existing glycan chain. utexas.edu These enzymes can exhibit substrate promiscuity, a property that is widely exploited in glycodiversification efforts to create novel bioactive compounds. utexas.edu

| Enzyme Class | Function | Example(s) | Source Organism/Pathway |

|---|---|---|---|

| NDP-glucose synthase | Activates glucose-1-phosphate with a nucleotide. | RavD rsc.org | Ravidomycin V pathway |

| NDP-glucose 4,6-dehydratase | Forms the key 4-keto-6-deoxy intermediate. | RavE, GerE rsc.orgjmb.or.kr | Ravidomycin V, GERI-155 |

| 2,3-Dehydratase | Initiates C-2 deoxygenation. | AtmS14, SpnO nih.govutexas.edu | AT2433, Spinosyn |

| Ketoisomerase | Alters stereochemistry via keto-enol tautomerism. | RavIM (3,4-ketoisomerase) rsc.org | Ravidomycin V pathway |

| Ketoreductase | Reduces keto groups to hydroxyls, setting stereochemistry. | WbvR (C-4 reductase) scispace.com | Vibrio cholerae O37 |

| Aminotransferase | Introduces an amino group, often at a keto position. | RavAMT rsc.org | Ravidomycin V pathway |

| Glycosyltransferase | Transfers the final sugar to an acceptor molecule. | CmmGI-IV asm.org | Chromomycin A3 pathway |

Biological Functions and Glycobiological Roles of 2,4 Dideoxyhexopyranose

Involvement of 2,4-Dideoxyhexopyranose in Biological Recognition and Interaction

Deoxy sugars like this compound are key players in various biological recognition events. ontosight.ai Their unique structures contribute to their roles as determinants of biological activity in many natural products. nih.gov

Contribution to Glycan Structure and Functionality in Glycoconjugates

The structure and functionality of glycans within glycoconjugates are significantly influenced by the presence of deoxysugars. researchgate.net Glycoconjugates, which include glycoproteins, glycolipids, and proteoglycans, feature carbohydrate portions that are often involved in critical biological processes. nih.govucsd.edu The biosynthesis of these complex glycan structures, known as glycosylation, is a complex, non-template-driven process that varies between cell types. ucsd.edu

A derivative of this compound, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-alpha-D-xylo-hexopyranose, has been studied for its effects on glycoconjugate synthesis. nih.gov

Role in Receptor Binding and Cellular Adhesion

Deoxy sugars are often critical for receptor binding and cellular adhesion processes. researchgate.netresearchgate.net Cellular adhesion is a fundamental process mediated by cell adhesion molecules (CAMs), which are transmembrane glycoproteins. biocompare.com These molecules, including cadherins, selectins, integrins, and members of the immunoglobulin superfamily (IgSF CAMs), facilitate cell-cell and cell-extracellular matrix interactions. biocompare.comopenaccessjournals.commdpi.com

The interaction between a ligand and its receptor is highly specific. openaccessjournals.com Deoxy sugars, as components of glycans on the cell surface, can act as part of the ligand that binds to these receptors. nih.gov For example, selectins are known to bind to anionic polysaccharides, such as those found on mucins. basicmedicalkey.com The specific structure of the glycan, including the presence of deoxygenated sugars, can therefore dictate the binding affinity and specificity to a particular receptor. The removal of hydroxyl groups can lead to increased membrane permeability and enhanced bioavailability of molecules containing these sugars. acs.org

The binding of ligands to adhesion receptors can trigger intracellular signaling pathways that lead to changes in gene expression, cell differentiation, and motility. basicmedicalkey.com The dysregulation of CAMs has been implicated in various diseases, highlighting the importance of understanding the molecules that mediate these interactions. biocompare.com

Modulation of Enzyme Activity by this compound and its Derivatives

Deoxy sugars and their derivatives have been explored for their potential to modulate the activity of various enzymes, particularly those involved in carbohydrate processing. ontosight.ai

Inhibition of Glycosidases and Carbohydrate-Processing Enzymes

Derivatives of this compound have shown potential as inhibitors of glycosidases. ontosight.ai Glycosidases are enzymes that catalyze the breakdown of glycosidic bonds in glycoconjugates. ontosight.aimdpi.com The inhibition of these enzymes can be a therapeutic strategy for various diseases. For instance, alpha-glucosidase inhibitors are used to manage type 2 diabetes by slowing down the release of glucose from complex carbohydrates, thereby reducing postprandial hyperglycemia. mdpi.comcochrane.org

Deoxygenated sugars can act as analogs of natural substrates for these enzymes. rsc.org By mimicking the natural substrate, they can bind to the active site of the enzyme and act as competitive inhibitors. rsc.org The study of how these deoxygenated analogs interact with carbohydrate-processing enzymes is crucial for designing more effective inhibitors. ontosight.airsc.org

A synthetic derivative, 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, has been identified as a potential glycosidase inhibitor. ontosight.ai

Effects on Glycosaminoglycan and Protein Glycosylation Pathways

A derivative of this compound, specifically 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-alpha-D-xylo-hexopyranose (WAS-406), has been shown to inhibit the synthesis of heparan sulfate (B86663) proteoglycans (HSPGs). nih.gov Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and are often attached to a core protein to form proteoglycans. mdpi.com

The synthesis of GAGs and the glycosylation of proteins are complex processes that occur in the Golgi apparatus. mdpi.com These processes involve a series of enzymatic reactions that can be influenced by various factors. mdpi.com For example, a small molecule called azaserine, which inhibits a key step in the hexosamine biosynthesis pathway, was found to reduce both O-linked protein glycosylation and GAG synthesis. nih.gov Similarly, WAS-406 was shown to decrease both GAG synthesis and O-linked protein glycosylation, which in turn reduced islet amyloid formation in vitro. nih.gov

The sulfation patterns of GAGs, such as heparan sulfate and dermatan sulfate, are critical for their ability to interact with and modulate the activity of various signaling proteins. sigmaaldrich.com Therefore, inhibition of GAG synthesis can have significant effects on cellular signaling and other biological processes. sigmaaldrich.com

Impact of Deoxygenation on Deoxysugar Biological Function

The removal of one or more hydroxyl groups from a sugar ring, a process known as deoxygenation, provides an extensive means to alter the bioactivity of the sugar. nih.gov The location and degree of this deoxygenation have a unique effect on the activity and biological function of the resulting deoxysugar. nih.gov

For example, 2-deoxysugars are often involved in inhibiting glycolysis in certain human cells. nih.gov In contrast, 3- and 4-deoxysugars are less common biologically but are found in some bacterial O-polysaccharides and O-antigens. nih.gov Computational studies have shown that deoxygenation at different positions on the pyranose ring has varying effects on the sugar's stability and conformational preferences. researchgate.net Specifically, C-3 deoxygenation was found to impart greater instability compared to deoxygenation at the C-2 or C-4 positions. researchgate.net

Stereochemical Aspects Influencing Biological Activity of Deoxysugars

The biological activity of deoxysugars is profoundly influenced by their stereochemistry. nih.govsci-hub.se The specific three-dimensional arrangement of atoms, including the configuration at each chiral center and the orientation of remaining hydroxyl groups, dictates how the molecule interacts with biological targets such as enzymes and receptors. nih.govsci-hub.se

The removal of hydroxyl groups from the pyranose ring, coupled with variations in stereochemical configuration, provides an extensive means of altering bioactivity. researchgate.net Computational studies have revealed that the location of deoxygenation significantly affects the sugar's conformational preferences and stability. For instance, deoxygenation at the C-3 position tends to impart greater instability compared to deoxygenation at the C-2 or C-4 positions. researchgate.net In dideoxysugars, the presence and orientation (axial or equatorial) of the remaining hydroxyl groups can influence the anomeric preference, which is the favored orientation of the hydroxyl group at the anomeric carbon (C-1). nih.gov

This anomeric preference is critical as it affects the geometry of the glycosidic bond when the sugar is incorporated into a larger molecule, thereby influencing its binding affinity and biological function. For dideoxyhexopyranose derivatives, the stereochemistry at one position can have a co-dependent effect with substitutions at another. For example, in sugars lacking a hydroxyl at the 4-position, the stereochemistry at the C-2 position and the oxidation state at the C-6 position can collectively influence the anomeric center. nih.gov The stereospecificity of these interactions is fundamental; often only one stereoisomer of a chiral compound will exhibit significant biological potency because it has the correct geometry to bind to its target. nih.govsci-hub.se Therefore, the specific stereoisomer of this compound (e.g., D-erythro) will have a unique conformational landscape that determines its role in the bioactivity of the natural products it is part of. ontosight.ai

| Stereochemical Factor | Influence on Deoxysugar | Impact on Biological Activity |

| Position of Deoxygenation | Affects the energetic landscape and conformational stability of the pyranose ring. researchgate.net | Uniquely alters the sugar's function; e.g., 2-deoxysugars inhibit glycolysis, while 4-deoxysugars are found in bacterial antigens. nih.gov |

| Configuration of Remaining Hydroxyls | Determines the anomeric preference (α vs. β) and overall molecular shape. nih.gov | Affects the geometry of glycosidic linkages and the specificity of binding to biological targets. nih.gov |

| Anomeric Configuration (α/β) | Influences the orientation of the substituent at C-1, affecting interactions with other molecules. nih.gov | Critical for receptor binding, enzyme inhibition, and overall efficacy of glycoconjugates. researchgate.net |

| Overall Molecular Chirality (D/L series) | Dictates the overall three-dimensional structure. nih.gov | Determines stereospecific interactions with chiral biological molecules like proteins and enzymes. nih.gov |

Advanced Derivatization and Chemical Modification Strategies for 2,4 Dideoxyhexopyranose

Synthetic Access to 2,4-Dideoxyhexopyranose Derivatives with Altered Stereochemistry and Substitution Patterns

The synthesis of this compound derivatives with varied stereochemistry and substitution patterns is a key area of research, enabling the exploration of how these structural changes affect biological activity. Deoxy sugars, lacking hydroxyl groups at specific positions, present unique challenges and opportunities in synthetic carbohydrate chemistry. ontosight.airesearchgate.net

General synthetic strategies for deoxyglycosides often involve either direct glycosylation with a deoxy sugar donor or indirect methods where a functional group at the 2-position is removed after glycosylation. acs.org The absence of a participating group at C-2 in this compound makes stereocontrol at the anomeric center a significant challenge. acs.org Synthetic approaches often rely on the manipulation of protecting groups and the choice of glycosylation promoters to influence the stereochemical outcome. acs.org

One notable example is the enantiospecific synthesis of (2S,3S,5S)-2-acetamido-2,4-dideoxyhexopyranose, also known as N-acetyl-4-deoxy-D-mannosamine, from D-glucose. researchgate.net This multi-step synthesis highlights the complexity of introducing specific functional groups and controlling stereochemistry at multiple centers. researchgate.net Such synthetic routes provide access to analogues that can be used to probe the binding requirements of enzymes and receptors.

Furthermore, the synthesis of derivatives with altered substitution patterns, such as the introduction of different functional groups at the remaining hydroxyl positions (C-3 and C-6) or the anomeric carbon, is essential for developing probes and potential drug candidates. For instance, the synthesis of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose involves the protection of hydroxyl groups with benzoyl groups, which can then be selectively removed or modified to introduce other functionalities. ontosight.ai

The table below summarizes key synthetic strategies for creating derivatives of this compound.

| Synthetic Strategy | Description | Key Challenges | Representative Derivatives |

| Enantiospecific Total Synthesis | Building the sugar backbone from chiral precursors to control the stereochemistry at each chiral center. researchgate.net | Lengthy and complex multi-step syntheses. | N-acetyl-4-deoxy-D-mannosamine researchgate.net |

| Glycosylation with Deoxy Sugar Donors | Direct coupling of an activated this compound donor with an acceptor molecule. acs.org | Lack of a C-2 participating group makes stereocontrol difficult. acs.org | Simple glycosides for SAR studies. |

| Protecting Group Manipulations | Selective protection and deprotection of hydroxyl groups to allow for regioselective modification. ontosight.ai | Achieving high selectivity in protection and deprotection steps. | 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose ontosight.ai |

| Modification of Glycals | Using unsaturated sugar derivatives (glycals) as starting materials for the introduction of functionality at C-2 and C-4. | Controlling the stereochemical outcome of additions to the double bond. | Various substituted dideoxy sugars. |

Conjugation of this compound to Biologically Relevant Scaffolds

The attachment of this compound to other molecules, such as peptides, lipids, or larger scaffolds, is a powerful strategy to create probes for studying biological processes and to develop targeted therapeutics. nih.gov

Glycoconjugates are vital for numerous biological functions, and the synthesis of analogues containing modified sugars like this compound can provide valuable insights into their roles. nih.govmdpi.com The synthesis of these conjugates often involves the chemoselective ligation of the sugar to a scaffold. nih.gov Common methods include the formation of glycosidic bonds with amino acid side chains (e.g., serine, threonine) or the attachment to lipid head groups.

The synthesis of such glycoconjugates typically requires a this compound derivative with a reactive handle, such as a glycosyl halide or a thioglycoside, which can be activated for coupling to the desired scaffold. acs.org For example, a 2,4-dideoxyhexopyranosyl donor could be coupled to a peptide to create a glycopeptide, or to a lipid to form a glycolipid. These synthetic glycoconjugates can then be used to study the interactions of the sugar moiety with proteins or to investigate its role in cell membranes.

Many biological interactions involving carbohydrates are characterized by multivalency, where multiple low-affinity interactions combine to create a high-avidity binding event. nih.gov To mimic this, synthetic multivalent glycoclusters are designed, which present multiple copies of a carbohydrate on a scaffold. nih.gov

The design of these glycoclusters involves choosing a suitable scaffold, which can range from small molecules to polymers and even DNA. nih.gov The this compound units are then attached to the scaffold using efficient ligation chemistries, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This approach allows for the controlled presentation of the sugar in a specific spatial arrangement, which can be crucial for optimizing binding to a biological target. The development of glycoclusters displaying this compound could lead to potent inhibitors of carbohydrate-binding proteins or modulators of cell-cell interactions.

Synthesis of Glycoconjugates Incorporating Dideoxyhexopyranose Moieties

Glycodiversification Studies Through Modification of this compound Units

Glycodiversification is a strategy used to generate novel bioactive compounds by altering the carbohydrate moieties of natural products. researchgate.netnih.gov Many natural products, particularly antibiotics, contain deoxy sugars that are essential for their biological activity. nih.gov By replacing the native sugar with a modified one, such as a this compound derivative, it is possible to create new analogues with improved or novel therapeutic properties.

This approach has been successfully applied to various classes of natural products. asm.orgmdpi.com For example, in the gilvocarcin family of antitumor antibiotics, the sugar moiety plays a critical role in their activity. asm.org By engineering the biosynthesis of these compounds, researchers have been able to incorporate different deoxy sugars, leading to the generation of new gilvocarcin analogues with altered biological profiles. asm.org Similar strategies could be employed to incorporate this compound derivatives into other natural product scaffolds, potentially leading to the discovery of new drug candidates.

Development of Bioorthogonal Tools via Dideoxyhexopyranose Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net This powerful toolset has revolutionized the study of biomolecules in their native environment. nih.govsciopen.com By functionalizing this compound with a bioorthogonal handle, it is possible to create chemical reporters that can be used to track the sugar's metabolism and localization within cells. mdpi.com

Common bioorthogonal functional groups include azides and alkynes, which can undergo highly specific "click" reactions with a complementary probe. researchgate.net For instance, a this compound derivative bearing an azide (B81097) group can be fed to cells, where it may be incorporated into glycoconjugates. researchgate.net Subsequent labeling with a fluorescent alkyne probe allows for the visualization of these glycoconjugates by microscopy. uni-wuerzburg.de

The development of such bioorthogonal probes based on this compound would provide invaluable tools for glycobiology research, enabling the study of dynamic processes such as glycosylation and glycan trafficking in real-time. mdpi.comnih.govbiorxiv.org These tools can help to elucidate the specific roles of this compound-containing structures in health and disease.

The following table lists some bioorthogonal functional groups that could be incorporated into this compound.

| Bioorthogonal Functional Group | Complementary Reaction Partner | Reaction Type | Application |

| Azide (-N₃) | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) researchgate.netmdpi.com | Labeling with fluorescent probes or affinity tags for imaging and proteomics. researchgate.net |

| Alkyne (C≡CH) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) researchgate.netmdpi.com | Labeling with azide-functionalized probes. |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder Cycloaddition uni-wuerzburg.de | Rapid and highly specific labeling for in vivo imaging. uni-wuerzburg.de |

Cutting Edge Analytical Techniques for Structural and Conformational Elucidation of 2,4 Dideoxyhexopyranose

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Dideoxyhexopyranose Studies

NMR spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. For a complex stereoisomer like 2,4-dideoxyhexopyranose, advanced NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for defining its conformational preferences.

Application of High-Field NMR and Cryogenic Probes

The analysis of complex carbohydrates like this compound benefits immensely from high-field NMR spectrometers (600 MHz to over 950 MHz). isbg.fr Higher magnetic fields increase chemical shift dispersion, spreading out the crowded signals typical of sugar spectra and simplifying interpretation. This enhancement in resolution is critical for distinguishing between the various protons and carbons in the pyranose ring.

A significant leap in sensitivity is achieved through the use of cryogenic probes, or CryoProbes. bruker.com These probes cool the detection coil and preamplifier electronics to very low temperatures (using liquid nitrogen or closed-cycle helium cryocoolers), which dramatically reduces thermal noise. bruker.com The result is a signal-to-noise ratio enhancement of up to five times compared to a standard room temperature probe. bruker.com This increased sensitivity is particularly valuable for dideoxyhexopyranose studies as it allows for the analysis of very small sample quantities or the rapid acquisition of data for less sensitive nuclei like ¹³C. bruker.com

| Feature | Benefit for this compound Analysis |

| High Magnetic Field (e.g., >600 MHz) | Increases spectral resolution, separating overlapping signals of ring protons and carbons. isbg.fr |

| Cryogenic Probe Technology | Boosts signal-to-noise ratio, enabling analysis of mass-limited samples and faster data acquisition for insensitive nuclei (e.g., ¹³C). bruker.com |

| Reduced Thermal Noise | Improves the quality of spectra, allowing for the detection of subtle correlations and long-range couplings. bruker.com |

Two-Dimensional Pulse Sequences for Complex Structural Assignment

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of this compound. mnstate.edu These experiments correlate NMR signals based on interactions such as through-bond scalar coupling. A general 2D pulse sequence consists of four key periods: preparation, evolution (t1), mixing, and detection (t2). libretexts.orgulethbridge.ca By systematically varying the evolution time, a second frequency dimension is created, which reveals connections between nuclei. ulethbridge.ca

Key 2D NMR experiments for dideoxyhexopyranose include:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are scalar-coupled to each other, typically over two or three bonds. It is fundamental for tracing the proton connectivity network within the pyranose ring and identifying which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is a highly sensitive method for assigning the ¹³C signals of the this compound ring by linking them to their already-assigned proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and for connecting different fragments of a molecule, which is especially useful when the sugar is part of a larger structure.

Computational Chemistry for NMR Spin-Coupling and Chemical Shift Predictions (e.g., DFT methods)

Computational methods, particularly Density Functional Theory (DFT), have become vital for interpreting and validating experimental NMR data. eurocarb2025.com Quantum chemical calculations can predict NMR chemical shifts and spin-spin coupling constants with increasing accuracy. smu.eduresearchgate.net

For this compound, DFT calculations can:

Predict Chemical Shifts: By calculating the magnetic shielding around each nucleus in a computationally optimized 3D model of the molecule, theoretical chemical shifts can be obtained. Comparing these predicted values with the experimental spectrum aids in the definitive assignment of complex signals. mdpi.com

Calculate Spin-Spin Coupling Constants (J-couplings): Three-bond coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. DFT methods can calculate these J-couplings for a given conformation. eurocarb2025.com This allows researchers to test conformational hypotheses and determine the preferred chair or boat conformation of the pyranose ring in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Dideoxyhexopyranose Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds. alevelchemistry.co.uk Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high accuracy allows for the calculation of a precise elemental formula. For a compound like this compound (C₆H₁₂O₄), HRMS can distinguish its molecular formula from other isomers or unrelated compounds that might have the same nominal mass. bioanalysis-zone.com

Tandem mass spectrometry (MS/MS or MS²) adds another layer of structural information. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, revealing details about its functional groups and connectivity. researchgate.net

Soft and Hard Ionization Techniques (e.g., ESI-MS)

The choice of ionization technique is critical in mass spectrometry. For a molecule like this compound, soft ionization methods are generally preferred.

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers molecules from a liquid solution into the gas phase as ions with minimal fragmentation. alevelchemistry.co.uk This is ideal for determining the molecular weight of the parent compound, as the spectrum is often dominated by the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net

Hard Ionization: Techniques like Electron Impact (EI), common in GC-MS, are "hard" ionization methods that impart significant energy to the molecule, causing extensive fragmentation. While this can provide a detailed fragmentation pattern, it often results in the absence of a molecular ion peak, making it difficult to determine the initial molecular weight.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS-MS)

To analyze complex mixtures or to introduce samples into the mass spectrometer efficiently, MS is coupled with chromatographic separation techniques. bioanalysis-zone.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique requires analytes to be volatile and thermally stable. biotage.com Since sugars like this compound are not volatile, they must first be chemically modified (derivatized) to increase their volatility before GC-MS analysis. biotage.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is highly versatile and well-suited for analyzing non-volatile and thermally sensitive compounds like carbohydrates without the need for derivatization. biotage.com The liquid chromatograph separates the components of a mixture, which are then directly ionized (often by ESI) and analyzed by the mass spectrometer. mdpi.com

LC-MS-MS: This powerful combination provides the separation capabilities of LC with the specificity and structural insight of tandem mass spectrometry. eurl-pesticides.eunih.gov For dideoxyhexopyranose analysis, an LC-MS-MS method would involve separating the compound from a mixture via LC, determining its accurate mass, and then fragmenting the molecular ion to confirm its identity through its characteristic product ions. mdpi.comresearchgate.net

| Technique | Analyte State & Volatility | Derivatization for this compound | Key Application |

| GC-MS | Gas phase; requires volatile & thermally stable compounds. biotage.com | Required | Analysis of volatile derivatives to identify specific isomers. |

| LC-MS | Liquid phase; suitable for non-volatile & thermally sensitive compounds. biotage.com | Not required | Separation and identification from complex mixtures (e.g., hydrolysates). |

| LC-MS-MS | Liquid phase; same as LC-MS. | Not required | Provides definitive structural confirmation through specific fragmentation patterns. eurl-pesticides.eunih.gov |

Fragment Ion Analysis and Gas-Phase Phenomena

Mass spectrometry stands as a cornerstone for the structural elucidation of carbohydrates, including this compound. The analysis of fragment ions generated in the gas phase provides a wealth of information regarding the molecule's connectivity and the nature of its substituents.

In negative-ion mass spectrometry, deprotonated carbohydrates often exhibit limited fragmentation, necessitating collisionally activated dissociation (CAD) to induce the formation of detectable fragment ions. tandfonline.com The fragmentation pathways of these [M-H]⁻ ions are often discrete and interpretable, offering insights into the gas-phase chemistry of the deprotonated sugar. tandfonline.com For instance, a study on methyl 3-O-benzyl-2,6-dideoxy-α-L-arabino-hexopyranoside, a related dideoxy sugar, demonstrated that CAD of the [M-H]⁻ ion (m/z 265) produced a series of daughter ions. tandfonline.com The major fragment ion at m/z 111 corresponds to the loss of both the benzyloxy and methoxy (B1213986) groups, providing key structural information. tandfonline.com

The fragmentation patterns are highly dependent on the structure of the sugar. The mass spectra of different deoxy sugar isomers, such as those of methyl 3-deoxy-β-D-threo-pentopyranoside and methyl 4-deoxy-β-D-threo-pentopyranoside, show distinct fragmentation paths that allow for their identification. acs.org This principle extends to dideoxyhexopyranoses, where the positions of the deoxy functionalities significantly influence the observed fragment ions.

Gas-phase phenomena, such as intramolecular rearrangements and the influence of protecting groups, play a crucial role in the fragmentation process. The study of partially protected carbohydrates can simplify the analysis by directing deprotonation to a specific site, thus providing a clearer understanding of the fragmentation mechanisms. tandfonline.com This knowledge can then be extrapolated to understand the more complex fragmentation of unprotected sugars. tandfonline.com Furthermore, the use of techniques like electron-activated dissociation (EAD) can provide complementary fragmentation data, aiding in the comprehensive structural characterization of complex molecules. nih.gov

Below is a table summarizing the characteristic fragment ions observed in the negative-ion CAD mass spectrum of a related dideoxyhexopyranoside derivative.

| m/z Value | Proposed Fragment Structure/Loss | Relative Abundance (%) | Reference |

|---|---|---|---|

| 219 | [M-H-CH₃OH]⁻ | 3.2 | tandfonline.com |

| 143 | [M-H-C₆H₅CH₂OH]⁻ | 9.6 | tandfonline.com |

| 111 | [M-H-C₆H₅CH₂OH-CH₃OH]⁻ | 82.3 | tandfonline.com |

| 107 | [C₆H₅CH₂O]⁻ | 2.8 | tandfonline.com |

| 83 | [M-H-C₆H₅CH₂OH-CH₃OH-CO]⁻ | 7.1 | tandfonline.com |

| 81 | [M-H-C₆H₅CH₂OH-CH₃OH-H₂O-CO]⁻ | 2.8 | tandfonline.com |

Microcrystal Electron Diffraction (MicroED) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. While single-crystal X-ray diffraction (scXRD) has traditionally been the gold standard, the requirement for large, high-quality crystals can be a significant bottleneck. nih.gov Microcrystal electron diffraction (MicroED) has emerged as a powerful alternative, capable of determining the structures of small molecules and macromolecules from sub-micrometer-sized crystals. creative-biostructure.comresearchgate.net

MicroED is particularly well-suited for the analysis of carbohydrates, which are often difficult to crystallize into large specimens suitable for X-ray diffraction. anr.fr The technique utilizes a transmission electron microscope (TEM) to collect electron diffraction data from nanocrystals. creative-biostructure.com By rotating the crystal in the electron beam, a three-dimensional diffraction pattern is collected, which can then be used to solve the crystal structure. creative-biostructure.com

A significant challenge in MicroED has been the determination of absolute configuration, as the kinematical refinement of electron diffraction data typically does not provide sufficient information to distinguish between enantiomers. nih.govrsc.org However, recent advancements have demonstrated that the absolute configuration can be determined by forming a salt of the chiral molecule with a chiral counterion of known absolute configuration. nih.govrsc.org This method has been successfully applied to pharmaceutical compounds and holds great promise for the analysis of chiral carbohydrates like this compound. rsc.orgresearchgate.net

The application of MicroED to a synthetic D-glucose disaccharide has showcased its potential in revealing not only the molecular packing but also larger-scale supramolecular structures, such as helical fibers. researchgate.netfu-berlin.de This ability to correlate local molecular organization with supramolecular assembly is revolutionary for understanding carbohydrate-based materials. researchgate.net

| Technique | Crystal Size Requirement | Ability to Determine Absolute Configuration | Suitability for Carbohydrates | Reference |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction (scXRD) | ~10-100 μm | Yes (with anomalous scattering) | Often challenging due to crystallization difficulties | nih.gov |

| Microcrystal Electron Diffraction (MicroED) | Sub-micrometer | Challenging alone, but possible with chiral salt formation | High, due to small crystal size requirement | nih.govcreative-biostructure.comrsc.org |

Conformational Analysis of this compound Derivatives via Computational Chemistry

Computational chemistry provides a powerful lens through which to investigate the conformational preferences and energetic landscapes of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to model and predict various structural and energetic properties with a high degree of accuracy. nih.govnih.gov

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation, despite potential steric hindrance. scripps.eduwikipedia.org Computational studies on various deoxysugars have revealed that the location and degree of deoxygenation can significantly influence this anomeric preference. nih.govnih.gov For dideoxy sugars, the absence of hydroxyl groups can alter the delicate balance of steric and electronic interactions that govern conformational stability.

A comprehensive computational study of mono- and dideoxyhexopyranose derivatives using DFT methods (M05-2X/cc-pVTZ(-f)) has shown that for some isomers, the typically favored α-anomer is destabilized, leading to a preference for the β-anomer. nih.govnih.gov This can be attributed to factors such as the removal of stabilizing intramolecular hydrogen bonds or the introduction of unfavorable 1,3-diaxial interactions. nih.gov For instance, in 3,4-dideoxy-D-threo-hexopyranose, the β-anomer is favored, but upon reduction at C-6 to form the trideoxy derivative, the preference switches to the α-anomer. nih.gov

The predominant ring conformation for most hexopyranoses is the chair conformation (⁴C₁ or ¹C₄). researchgate.net Computational analyses confirm that for the majority of deoxysugar isomers, the ⁴C₁ chair conformation is the most stable. nih.gov However, changes in oxidation state at C-6 can, in some cases, shift the equilibrium towards the ¹C₄ chair conformation. researchgate.net

Mapping the energetic landscape of a molecule involves identifying all its stable conformers (local minima) and the transition states that connect them. biorxiv.orgresearchgate.net This provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations. Computational methods allow for the calculation of the Gibbs free energies of various conformers, revealing their relative stabilities. nih.govnih.gov

The following table presents a conceptual summary of the relative stabilities of different dideoxyhexopyranose positional isomers based on computational findings for deoxysugars.

| Deoxygenation Pattern | Predicted Relative Stability | Key Influencing Factors | Reference |

|---|---|---|---|

| 2,3-Dideoxy | Less Stable | Disruption of hydrogen bonding at C-2 and C-3; increased instability from C-3 deoxygenation | nih.govnih.gov |

| 2,4-Dideoxy | More Stable | Less impact on stability compared to C-3 deoxygenation | nih.govnih.gov |

| 2,6-Dideoxy | Variable | Can influence anomeric preference | nih.gov |

| 3,4-Dideoxy | Less Stable | Increased instability from C-3 deoxygenation | nih.govnih.gov |

| 3,6-Dideoxy | Less Stable | Increased instability from C-3 deoxygenation; can influence anomeric preference | nih.govnih.gov |

| 4,6-Dideoxy | More Stable | Less impact on stability compared to C-3 deoxygenation; can influence anomeric preference | nih.gov |

Occurrence and Ecological Significance of 2,4 Dideoxyhexopyranose in Natural Systems

Occurrence of 2,4-Dideoxyhexopyranose in Natural Product Biosynthetic Pathways

The biosynthesis of this compound involves a series of enzymatic reactions that modify a more common sugar precursor, typically a hexose (B10828440). These pathways are often found in microorganisms that produce complex secondary metabolites.

Microorganisms are a rich source of bioactive compounds, and many antibiotics and other microbial metabolites incorporate deoxysugars like this compound into their structures. mdpi.comsemanticscholar.org These sugar units can be crucial for the compound's mechanism of action and its ability to interact with its molecular target. The production of these specialized metabolites is a significant investment for the microorganism, with a considerable portion of its genome dedicated to their synthesis. mdpi.com

For instance, some antibiotics produced by Actinobacteria contain rare deoxysugars, which contribute to their activity against various pathogens. researchgate.net The structural diversity provided by these sugar moieties is a key factor in the evolution of new antibiotic properties. The search for novel antibiotics often involves screening microbial extracts for unique chemical structures, including those with uncommon sugar components. mdpi.comnih.gov

Table 1: Examples of Microbial Metabolites Containing Deoxysugar Moieties

| Metabolite Class | Producing Organism (Example) | Function (Example) |

|---|---|---|

| Antibiotics | Streptomyces spp. | Antibacterial, Antifungal semanticscholar.org |

| Antitumor Agents | Actinomadura spp. | DNA Alkylating Agents mdpi.com |

| Quorum Sensing Molecules | Pseudomonas aeruginosa | Bacterial Communication nih.gov |

Beyond discrete small molecules, this compound and other deoxysugars are important constituents of larger biopolymers, such as glycolipids and polysaccharides. nih.govnih.gov A prominent example is their presence in the O-antigens of Gram-negative bacteria. nih.govresearchgate.netglycoscience.ru O-antigens are the outermost part of the lipopolysaccharide (LPS) layer and are highly variable, contributing to the serological diversity of bacterial strains. researchgate.netglycoscience.runih.gov

The specific structure of the O-antigen, including its deoxysugar components, plays a role in the bacterium's interaction with its environment and host organisms. glycoscience.ru This variability can help bacteria evade the host immune system. The biosynthesis of these complex polysaccharides is a multi-step process involving the assembly of repeating oligosaccharide units. nih.gov

Presence in Microbial Metabolites (e.g., Antibiotics)

Stereochemical Diversity and Enantiomeric Forms in Natural Occurrence

Chirality is a fundamental aspect of natural products, and most are produced in an optically pure form, meaning only one enantiomer is biosynthesized. nih.govnih.gov However, there are instances where both enantiomers of a compound are found in nature, sometimes produced by different organisms or even within the same organism. nih.govmdpi.com The specific stereochemistry of a molecule is critical for its biological activity, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors. nih.govmdpi.com

The stereochemical configuration of the this compound unit within a larger natural product can significantly impact its biological function. The enzymes involved in the biosynthesis of these sugars are highly specific, ensuring the correct stereoisomer is produced and incorporated. rsc.org While it is generally assumed that chiral natural products are biosynthesized in an enantiomerically pure form, the actual enantiomeric composition is not always determined. mdpi.com

Role in Secondary Metabolism and Organismal Interactions

Secondary metabolites are compounds that are not essential for the primary growth of an organism but often play crucial roles in its survival, defense, and communication. plantcelltechnology.comdavidpublisher.com The incorporation of sugars like this compound into these metabolites can modulate their function in ecological interactions. frontiersin.orgkhanacademy.org

These interactions can be competitive, such as the production of antibiotics to inhibit the growth of other microorganisms, or they can be part of symbiotic or parasitic relationships. khanacademy.orgnih.govkhanacademy.orglibretexts.org For example, some secondary metabolites act as signaling molecules in processes like quorum sensing, allowing bacteria to coordinate their behavior. nih.gov Others may function as deterrents to herbivores or pathogens. nih.gov The structural diversity of secondary metabolites, including the presence of various deoxysugars, is a key factor in the complexity and specificity of these organismal interactions. nih.gov

Future Research Trajectories and Methodological Challenges in 2,4 Dideoxyhexopyranose Studies

Development of Novel and Greener Synthetic Routes for 2,4-Dideoxyhexopyranose

A key objective is to devise "chromatographic-free" processes to simplify purification and reduce solvent consumption, a significant step towards greener chemistry. acs.org Researchers are exploring novel catalytic systems, including the use of transition metals and organocatalysts, to achieve higher selectivity and efficiency. acs.org For instance, methods that avoid toxic phosphorus-based reagents are highly desirable for large-scale synthesis. acs.org The development of one-pot reactions and tandem processes that minimize intermediate isolation steps is another promising avenue. These approaches not only improve atom economy but also reduce waste generation.

Furthermore, the exploration of enzymatic and chemo-enzymatic methods is gaining traction. Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. While still an emerging area for this compound, the success of enzymatic synthesis for other complex carbohydrates suggests its significant potential. The overarching goal is to create synthetic pathways that are not only scientifically elegant but also scalable, cost-effective, and sustainable. ontosight.ai

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

While chemical synthesis provides access to this compound, understanding its natural production through biosynthetic pathways is crucial for unlocking its biological significance and potentially harnessing these pathways for biotechnological production. Deoxy sugars are often found in the glycans of natural products, such as antibiotics and other bioactive compounds. nih.govresearchgate.net The enzymes involved in these pathways, particularly glycosyltransferases and deoxygenases, are of great interest.

Future research will likely focus on genome mining of various organisms, particularly microbes, to identify gene clusters responsible for the biosynthesis of this compound-containing natural products. nih.gov The discovery of novel enzymes that catalyze the deoxygenation at the C-2 and C-4 positions would be a significant breakthrough. helsinki.firsc.org Characterizing the structure, mechanism, and substrate specificity of these enzymes will provide valuable insights into how nature constructs such unique sugar moieties.

Chemoproteomics has emerged as a powerful tool for identifying and characterizing enzymes within their native biological context, offering a way to uncover biosynthetic pathways that are not apparent from genomic data alone. frontiersin.org By using chemical probes that mimic biosynthetic intermediates, researchers can isolate and identify the enzymes that interact with them. This approach can bypass the need for gene cloning and protein expression, accelerating the discovery of novel biosynthetic enzymes. frontiersin.org Unraveling these natural synthetic strategies could pave the way for engineering microorganisms to produce this compound and its derivatives on a larger scale.

Application of Advanced Analytical Techniques for Trace Analysis and In Situ Studies

The detection and characterization of this compound, especially in complex biological matrices where it may be present in trace amounts, require highly sensitive and specific analytical methods. Future advancements in this area will be critical for understanding its distribution, metabolism, and function in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the precise structure and stereochemistry of carbohydrates. nih.gov Advanced NMR techniques, combined with computational modeling, can provide detailed information about the conformation and dynamics of this compound and its glycoconjugates. nih.govresearchgate.net The development of methods to enhance the sensitivity of NMR, such as dynamic nuclear polarization (DNP), could enable the study of this sugar at even lower concentrations.

The following table summarizes some advanced analytical techniques and their potential applications in the study of this compound.

| Analytical Technique | Application in this compound Research | Potential Advantages |

| Ambient Ionization Mass Spectrometry (AI-MS) | Direct detection in biological tissues or on surfaces. | Minimal sample preparation, in situ analysis. nist.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula confirmation. | High mass accuracy and resolution. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Detailed structural information. |

| Advanced NMR Spectroscopy | Determination of stereochemistry and conformation. | Unambiguous structural and conformational data. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification from complex mixtures. | Robust and quantitative. researchgate.net |

Integration of Computational and Experimental Approaches for Deoxysugar Design

The synergy between computational modeling and experimental synthesis is set to revolutionize the design of novel deoxysugars with tailored properties. Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net This predictive power can guide synthetic chemists in designing more efficient and selective reactions.

By modeling the interactions between deoxysugars and their biological targets, such as enzymes or receptors, researchers can design new molecules with enhanced biological activity. researchgate.net For example, computational docking studies can predict the binding affinity of a designed deoxysugar to a specific protein, allowing for the rational design of potent inhibitors or probes. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Furthermore, computational analysis of NMR and other spectroscopic data can aid in the structural elucidation of newly synthesized or isolated deoxysugars. researchgate.net The integration of experimental data with theoretical calculations provides a more complete and accurate picture of the molecule's structure and behavior. This iterative cycle of design, synthesis, and characterization, fueled by both computational and experimental insights, will be a powerful engine for innovation in deoxysugar chemistry.

Glycan Array and High-Throughput Screening for Biological Interactions of Dideoxyhexopyranose Glycoconjugates